molecular formula C15H19NO5 B8283082 ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate

ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No.: B8283082
M. Wt: 293.31 g/mol
InChI Key: BIWTUMIDYGEZHH-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-2-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C15H19NO5/c1-5-21-15(18)16-9(2)6-12(17)10-7-13(19-3)14(20-4)8-11(10)16/h7-9H,5-6H2,1-4H3

InChI Key

BIWTUMIDYGEZHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CC(=O)C2=CC(=C(C=C21)OC)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15 g. of the quinoline product of Example 4, 95 g. of potassium carbonate, and 225 ml. of methylene chloride was stirred for 1 hr., then 14.7 g. of ethyl chloroformate in 20 ml. of methylene chloride was added dropwise and the suspension was allowed to stir for 72 hrs. at room temperature. Additional 7.3 g. portions of ethyl chloroformate were added after 24 and 48 hrs. and 47 g. of potassium carbonate was added after 48 hrs. The reaction mixture was quenched with water and extracted several times with methylene chloride. The combined organic extracts were washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give an oil which solidified upon standing; trituration with 5% ethyl acetate in hexane gave 17 g. of a solid, m.p. 112°-116°. This solid was chromatographed on silica gel, eluting with 1:1 ethyl acetate/hexane, and recrystallized from 1:1 ethyl acetate/hexane to give 13.9 g. of white crystals, m.p. 116.5°-18°.
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Synthesis routes and methods II

Procedure details

A mixture of 570 mg. of l-ethyl 6,7-dimethoxy-3-aminomethylene-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, 1.78 ml. of 1N sodium hydroxide and 3 ml. of ethanol was heated under reflux for 24 hours and then stored at 25° C. for 3 days. The solvent was removed by evaporation in vacuo, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water and then it was concentrated to give 540 mg. of an oil. The oil was chromatographed using 30 g. of silica gel, and using 6:4 benzene-ethyl acetate as solvent, giving 6 fractions. Fractions 1 and 2 were combined and recrystallized from ethyl acetate-hexane to give 49 mg. of the title product, m.p. 92°-93° C. Fractions 3-6 were combined to give 152 mg. of 6,7-dimethoxy-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline. This latter material was dissolved in 3 ml. of methylene chloride, and 3 ml. of pyridine followed by 0.5 ml. of ethyl chloroformate was added. After 20 minutes, the reaction mixture was diluted with an excess of methylene chloride and water. The organic phase was separated and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate and brine. The methylene chloride solution was then dried, and evaporated in vacuo to give an oil. The oil was recrystallized from ethyl acetate-hexane to give 95 mg. of the title compound, m.p. 92°-93° C.
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Synthesis routes and methods III

Procedure details

A mixture of 570 mg. of l-ethyl 6,7-dimethoxy-3-aminomethylene-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, 1.78 ml. of 1N sodium hydroxide and 3 ml. of ethanol was heated under reflux for 24 hours and then stored at 25° C. for 3 days. The solvent was removed by evaporation in vacuo, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water and then it was concentrated to give 540 mg. of an oil. The oil was chromatographed using 30 g. of silica gel, and using 6:4 benzene-ethyl acetate as solvent, giving 6 fractions. Fractions 1 and 2 were combined and recrystallized from ethyl acetate-hexane to give 49 mg. of the title product, m.p. 92°-93° C. Fractions 3-6 were combined to give 152 mg. of 6,7-dimethoxy-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline. This latter material was dissolved in 3 ml. of methylene chloride, and 3 ml. of pyridine followed by 0.5 ml. of ethyl chloroformate was added. After 20 minutes, the reaction mixture was diluted with an excess of methylene chloride and water. The organic phase was separated and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate and brine. The methylene chloride solution was then dried, and evaporated in vacuo to give an oil. The oil was recrystallized from ethyl acetate-hexane to give 95 mg. of the title compound, m.p. 92°-93° C.
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l-ethyl 6,7-dimethoxy-3-aminomethylene-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
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